Cas no 2228825-91-8 (2-fluoro-3-(1H-indol-3-yl)propan-1-amine)

2-fluoro-3-(1H-indol-3-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-3-(1H-indol-3-yl)propan-1-amine
- EN300-1730084
- 2228825-91-8
-
- インチ: 1S/C11H13FN2/c12-9(6-13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2
- InChIKey: LWKZQNRILOYFGD-UHFFFAOYSA-N
- ほほえんだ: FC(CN)CC1=CNC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 192.10627659g/mol
- どういたいしつりょう: 192.10627659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-fluoro-3-(1H-indol-3-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1730084-5.0g |
2-fluoro-3-(1H-indol-3-yl)propan-1-amine |
2228825-91-8 | 5g |
$5345.0 | 2023-06-04 | ||
Enamine | EN300-1730084-1g |
2-fluoro-3-(1H-indol-3-yl)propan-1-amine |
2228825-91-8 | 1g |
$1844.0 | 2023-09-20 | ||
Enamine | EN300-1730084-5g |
2-fluoro-3-(1H-indol-3-yl)propan-1-amine |
2228825-91-8 | 5g |
$5345.0 | 2023-09-20 | ||
Enamine | EN300-1730084-0.1g |
2-fluoro-3-(1H-indol-3-yl)propan-1-amine |
2228825-91-8 | 0.1g |
$1623.0 | 2023-09-20 | ||
Enamine | EN300-1730084-1.0g |
2-fluoro-3-(1H-indol-3-yl)propan-1-amine |
2228825-91-8 | 1g |
$1844.0 | 2023-06-04 | ||
Enamine | EN300-1730084-10g |
2-fluoro-3-(1H-indol-3-yl)propan-1-amine |
2228825-91-8 | 10g |
$7927.0 | 2023-09-20 | ||
Enamine | EN300-1730084-2.5g |
2-fluoro-3-(1H-indol-3-yl)propan-1-amine |
2228825-91-8 | 2.5g |
$3611.0 | 2023-09-20 | ||
Enamine | EN300-1730084-0.05g |
2-fluoro-3-(1H-indol-3-yl)propan-1-amine |
2228825-91-8 | 0.05g |
$1549.0 | 2023-09-20 | ||
Enamine | EN300-1730084-10.0g |
2-fluoro-3-(1H-indol-3-yl)propan-1-amine |
2228825-91-8 | 10g |
$7927.0 | 2023-06-04 | ||
Enamine | EN300-1730084-0.25g |
2-fluoro-3-(1H-indol-3-yl)propan-1-amine |
2228825-91-8 | 0.25g |
$1696.0 | 2023-09-20 |
2-fluoro-3-(1H-indol-3-yl)propan-1-amine 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
2-fluoro-3-(1H-indol-3-yl)propan-1-amineに関する追加情報
Exploring the Potential of 2-fluoro-3-(1H-indol-3-yl)propan-1-amine (CAS No. 2228825-91-8) in Modern Research
In the ever-evolving landscape of chemical research, 2-fluoro-3-(1H-indol-3-yl)propan-1-amine (CAS No. 2228825-91-8) has emerged as a compound of significant interest. This fluorinated indole derivative combines the unique structural features of an indole ring with a fluorinated propylamine side chain, offering intriguing possibilities for various applications. Researchers are particularly drawn to its potential in neurochemical studies and medicinal chemistry, where its structural motifs resemble those found in several biologically active compounds.
The growing interest in fluorinated compounds like 2-fluoro-3-(1H-indol-3-yl)propan-1-amine stems from their enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts. This makes them valuable tools in drug discovery and pharmaceutical development. Recent studies have highlighted the importance of fluorine substitution in improving the pharmacokinetic properties of potential drug candidates, a trend that has been widely discussed in scientific forums and research publications.
One of the most searched questions regarding compounds like CAS No. 2228825-91-8 relates to their synthetic pathways and purification methods. The synthesis of 2-fluoro-3-(1H-indol-3-yl)propan-1-amine typically involves multi-step organic transformations, with careful attention to the introduction of the fluorine atom at the desired position. Researchers often inquire about optimized reaction conditions and yield improvement strategies, reflecting the practical challenges faced in laboratory settings.
The indole moiety present in this compound has been the subject of numerous structure-activity relationship (SAR) studies, particularly in the context of neurotransmitter analogs. This structural feature is shared with many naturally occurring compounds and pharmaceutical agents, making 2-fluoro-3-(1H-indol-3-yl)propan-1-amine a potentially valuable scaffold for bioisosteric replacement strategies. The scientific community continues to explore its interactions with various biological targets, with particular attention to receptor binding profiles and selectivity patterns.
From an analytical perspective, characterization of CAS No. 2228825-91-8 involves advanced techniques such as NMR spectroscopy (with special focus on 19F NMR), mass spectrometry, and HPLC purity analysis. These methods are crucial for confirming the compound's identity and assessing its quality, topics that frequently appear in research methodology discussions and analytical chemistry forums. The fluorine atom's distinct spectroscopic signature makes it particularly valuable for molecular tracking in various experimental systems.
The potential applications of 2-fluoro-3-(1H-indol-3-yl)propan-1-amine extend beyond pharmaceutical research. Materials scientists have shown interest in fluorinated indole derivatives for their possible use in organic electronics and functional materials. The compound's electronic properties, influenced by both the indole system and the fluorine substituent, may offer unique advantages in designing novel molecular architectures for specialized applications.
As research into fluorinated bioactive compounds continues to grow, 2-fluoro-3-(1H-indol-3-yl)propan-1-amine represents an interesting case study in molecular design and property optimization. Its dual functionality - combining the versatile indole scaffold with the strategic fluorine substitution - makes it a compelling subject for both fundamental research and applied science investigations. The compound's future research directions will likely focus on expanding our understanding of its physicochemical properties and exploring its potential in various scientific applications.
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